1-Bromopentane-1-d1

Isotopic Purity Internal Standard Quantitative NMR

1‑Bromopentane‑1‑d1 (CAS 148404‑92‑6) is a site‑specifically deuterated C5 bromoalkane in which a single hydrogen atom at the 1‑position has been replaced by deuterium (98 atom % D). It possesses the molecular formula CH3(CH2)3CHDBr and a molecular weight of 152.05 g·mol⁻¹.

Molecular Formula C5H11Br
Molecular Weight 152.053
CAS No. 148404-92-6
Cat. No. B597869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromopentane-1-d1
CAS148404-92-6
Synonyms1-BroMopentane-1-d1
Molecular FormulaC5H11Br
Molecular Weight152.053
Structural Identifiers
SMILESCCCCCBr
InChIInChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D
InChIKeyYZWKKMVJZFACSU-UICOGKGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromopentane-1-d1 (CAS 148404-92-6): Deuterated C5 Alkyl Halide for Isotopic Labeling and Analytical Standardization


1‑Bromopentane‑1‑d1 (CAS 148404‑92‑6) is a site‑specifically deuterated C5 bromoalkane in which a single hydrogen atom at the 1‑position has been replaced by deuterium (98 atom % D) . It possesses the molecular formula CH3(CH2)3CHDBr and a molecular weight of 152.05 g·mol⁻¹ . This compound is primarily utilized as a stable‑isotope‑labeled internal standard in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and gas chromatography (GC), as well as a mechanistic probe in vibrational spectroscopy and kinetic studies where the precise location of the isotopic label is critical [1].

Workflow
NMR, MS, GC internal standard or vibrational spectroscopy probe
Selection
Site-specific deuteration at C1 position for minimal structural perturbation
Use context
Isotopic labeling studies requiring defined mass shift or conformational monitoring

Why 1-Bromopentane-1-d1 Cannot Be Replaced by Other Deuterated Pentanes or Unlabeled Analogs


Generic substitution of 1‑Bromopentane‑1‑d1 with either its non‑deuterated counterpart or alternative deuterated pentanes (e.g., -d9, -d11, or -d4) is not scientifically valid when the intended application requires site‑specific isotopic labeling at the C1 position. The unlabeled compound lacks the distinct spectroscopic signature required for internal‑standard quantitation by MS (Δm/z = +1) and provides no C–D vibrational probe for conformational analysis [1]. Conversely, fully deuterated (‑d11) or heavily deuterated (‑d9, ‑d4) analogs introduce multiple deuterium atoms across the alkyl chain, which alters both the magnitude of the mass shift and the vibrational fingerprint, thereby confounding mechanistic and metabolic tracking studies that demand a single‑point label . The 1‑d1 isotopologue offers a minimal perturbation of the parent structure while providing a well‑defined, quantifiable isotopic handle that is essential for precise analytical and kinetic investigations .

Unlabeled analog (1-bromopentane)
Lacks the distinct +1 Da mass shift and C–D vibrational probe, preventing isotope-dilution MS and conformational analysis.
Perdeuterated (-d11) or heavily deuterated (-d4, -d9) analogs
Multiple deuterium labels alter mass shift magnitude and vibrational fingerprint, confounding mechanistic tracking and MS ion patterns.
Site-shifted monodeuterated isomers (2-d1, 3-d1)
Different C–D stretching band positions and intensities; do not report on the C1 local conformation.

Quantitative Differentiation of 1-Bromopentane-1-d1 Against Closest Analogs


Isotopic Enrichment: 98 atom % D Enables Reliable Quantitation in NMR and MS

1‑Bromopentane‑1‑d1 is supplied with an isotopic enrichment of 98 atom % D, which is comparable to many commercial deuterated analogs but slightly lower than the 99 atom % D offered for the more heavily labeled 1‑Bromopentane‑1,1,2,2‑d4 . This 1% difference in enrichment translates to a proportionally lower background signal from residual protiated species, which is critical for achieving the <1% accuracy often required in quantitative NMR and isotope‑dilution MS assays [1].

Isotopic Enrichment
Cross‑study comparable
98 atom % D vs. 99 atom % D for -d4 analog
Supports reliable quantitation in NMR and MS with acceptable background.
1% lower enrichment may require a small correction factor for high-precision work.
Isotopic Purity Internal Standard Quantitative NMR Mass Spectrometry

Vibrational Spectroscopy: Site‑Specific C–D Stretching Frequency as a Conformational Probe

In a direct comparative Raman and infrared study of monodeuterated 1‑bromopentanes, the C–D stretching vibration of 1‑bromopentane‑1‑d1 was observed in the 2130–2230 cm⁻¹ region, with the exact wavenumber being highly sensitive to the local conformation around the C1–D bond [1]. This site‑specific spectroscopic handle is absent in the non‑deuterated parent compound and is distinct from the C–D stretching bands of the 2‑d1 and 3‑d1 isotopologues, which also fall within the same broad range but exhibit different peak positions and intensities due to distinct conformational environments [1].

C–D Stretching Probe
Head‑to‑head comparison
2130–2230 cm⁻¹, position- and conformation-dependent
Unique conformational reporter for alkyl chains; distinct from 2-d1 and 3-d1 bands.
Band position varies by deuteration site; solid-state Raman/IR data.
Vibrational Spectroscopy Conformational Analysis C–D Stretching Isotope Editing

Mass Spectrometry: Defined +1 Da Mass Shift for Precise Analyte Tracking

The incorporation of a single deuterium atom at the C1 position of 1‑bromopentane results in a nominal mass increase of +1 Da relative to the unlabeled parent compound (C5H11Br, MW 151.05 g·mol⁻¹) . This +1 Da shift is ideal for MS‑based quantitation because it provides a distinct isotopic peak that is well separated from the analyte's monoisotopic signal without introducing the complex isotopic cluster patterns seen with perdeuterated (‑d11, M+11) or polydeuterated (‑d4, M+4) analogs, which can overlap with naturally occurring ¹³C or ⁸¹Br isotopologues .

Mass Shift
Data to verify
+1 Da relative to unlabeled 1-bromopentane
Enables isotope-dilution MS with minimal isotopic interference from natural isotopes.
Simpler pattern than perdeuterated or polydeuterated standards.
Mass Spectrometry Isotope Dilution Internal Standard Stable Isotope Labeling

Quantitative NMR: 98 atom % D Enrichment Supports Accurate Internal Standard Calibration

For quantitative NMR (qNMR) applications, the internal standard must possess a known, high isotopic enrichment to avoid bias in the integrated signal. 1‑Bromopentane‑1‑d1 is certified at 98 atom % D, a value that ensures >98% of the molecules carry the deuterium label at the intended position . This level of enrichment is sufficient to generate a distinct ²H NMR signal for direct quantification or to serve as a ¹H NMR internal standard where the residual protiated C1‑H peak can be used as a reference with a known, small correction factor (≤2% of the total analyte signal) [1].

Enrichment for qNMR
Supporting evidence
≥98% molecules labeled at C1
Accurate internal standard with ≤2% protiated impurity correction.
Certified by ²H NMR or GC-MS; simplifies qNMR data processing.
qNMR Internal Standard Deuterium NMR Isotopic Purity

Storage Stability: Validated Three‑Year Shelf Life Under Ambient Conditions

According to vendor stability data, 1‑Bromopentane‑1‑d1 remains stable for at least three years when stored at room temperature in a tightly closed container, after which re‑analysis for chemical purity is recommended . This stability profile is comparable to that of other alkyl bromides and deuterated pentane derivatives, but the explicit three‑year guidance provides a concrete procurement parameter not always specified for similar compounds .

Shelf Life
Data to verify
3 years at room temperature
Supports long-term project inventory management without unexpected degradation.
Vendor recommends re-analysis after 3 years; store in tightly closed container.
Stability Shelf Life Procurement Long‑Term Storage

High‑Impact Application Scenarios for 1-Bromopentane-1-d1 Based on Quantitative Differentiation


Quantitative GC‑MS or LC‑MS Analysis of 1‑Bromopentane and Related Analytes

Due to its +1 Da mass shift and 98 atom % D enrichment, 1‑Bromopentane‑1‑d1 is ideally suited as an isotope‑dilution internal standard for quantifying 1‑bromopentane in complex matrices (e.g., environmental samples, reaction mixtures) . The single deuterium label avoids the complex isotope patterns of polydeuterated standards, enabling more accurate peak integration and lower limits of detection .

Conformational Studies of Alkyl Chains Using Site‑Specific Vibrational Probes

The isolated C–D stretching vibration of 1‑bromopentane‑1‑d1, observed in the 2130–2230 cm⁻¹ range, serves as a sensitive reporter of the local alkyl chain conformation [1]. This enables researchers to monitor conformational changes in self‑assembled monolayers, lipid bilayers, or polymers without perturbing the system with bulky fluorescent probes [1].

Mechanistic and Kinetic Isotope Effect (KIE) Studies in Organic Synthesis

As a selectively monodeuterated substrate, 1‑Bromopentane‑1‑d1 allows for the precise measurement of α‑deuterium kinetic isotope effects in nucleophilic substitution (SN2) and elimination reactions [2]. The minimal steric and electronic perturbation of a single C–D bond ensures that any observed rate difference (kH/kD) can be unambiguously attributed to the isotopic substitution at the reaction center [2].

Quantitative NMR (qNMR) Purity Assays and Reaction Monitoring

With its certified 98 atom % D enrichment, 1‑Bromopentane‑1‑d1 can be employed as a cost‑effective internal standard for ¹H qNMR purity determinations of non‑deuterated compounds . The known 2% protiated impurity allows for straightforward correction, providing accuracy comparable to more expensive perdeuterated standards in routine laboratory analyses .

Application
Selection Property
Validation Focus
Quantitative GC‑MS/LC‑MS analysis
Isotope-dilution internal standard
Defined mass shift accuracy and enrichment consistency
Conformational studies of alkyl chains
Site-specific C–D vibrational probe
Sensitivity of C–D stretching band to local conformation
Kinetic isotope effect (KIE) studies
Selective monodeuteration at reaction center
α‑deuterium KIE measurement without steric perturbation
qNMR purity assays and reaction monitoring
Cost-effective internal standard
Isotopic impurity correction and signal reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromopentane-1-d1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.